molecular formula C11H9FN6 B11867785 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11867785
M. Wt: 244.23 g/mol
InChI Key: AZQOODOAYDWFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-fluorophenyl substituent at position 1, an imino group at position 4, and an amine group at position 5.

Pyrazolo[3,4-d]pyrimidine derivatives are often designed to mimic purine bases, enabling competitive binding at ATP pockets of kinases. The 2-fluorophenyl group in this compound may enhance target selectivity and metabolic stability compared to non-fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)18-11-7(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2

InChI Key

AZQOODOAYDWFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1-(2-Fluorophenyl)-1H-pyrazole-4-carbonitrile

The foundational step involves condensing 2-fluorophenylhydrazine with ethoxymethylene malononitrile in ethanol under reflux. This yields 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, characterized by IR absorption at 2,215 cm⁻¹ (C≡N) and ¹H NMR signals for the 2-fluorophenyl group (δ 7.25–7.89 ppm).

Formimidate Intermediate Formation

Refluxing the pyrazole-carbonitrile with triethylorthoformate in acetic anhydride generates ethyl N-(4-cyano-1-(2-fluorophenyl)-1H-pyrazol-5-yl)formimidate. Key spectral data include a singlet at δ 8.60 ppm (NCH) in ¹H NMR and a molecular ion peak at m/z 342 (M⁺, 100%).

Hydrazine-Mediated Cyclization

Treating the formimidate with hydrazine hydrate in ethanol at room temperature induces cyclization to the target compound. The reaction proceeds via nucleophilic attack at the formimidate carbon, followed by intramolecular dehydration. The product exhibits IR bands at 3,351 cm⁻¹ (NH₂) and 3,177 cm⁻¹ (NH), with a base peak at m/z 328 (M⁺, 100%).

Table 1: Reaction Conditions and Yields for Formimidate Route

StepReagents/ConditionsYield (%)
Pyrazole formationEthanol, reflux, 6 h85
Formimidate synthesisAcetic anhydride, 5 h reflux82
CyclizationHydrazine hydrate, RT, 5 h91

One-Flask Heterocyclization Using PBr₃

Vilsmeier Amidination

A scalable alternative employs 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, treated with PBr₃ in DMF to generate a Vilsmeier reagent. Subsequent addition of hexamethyldisilazane at 70–80°C facilitates cyclization via imination, yielding the pyrazolopyrimidine core.

Optimization and Mechanistic Insights

Key parameters include a 3:1 molar ratio of PBr₃ to pyrazole and reflux in DMF for 3–5 h. The method avoids isolation of intermediates, achieving yields up to 91%. Mechanistically, PBr₃ activates the carboxamide for electrophilic formylation, followed by hexamethyldisilazane-mediated cyclodehydration.

Table 2: One-Flask Synthesis Performance

ParameterValue
Temperature70–80°C
Reaction Time5 h
Yield91%
Purity (HPLC)>98%

Microwave-Assisted Synthesis in Ionic Liquids

Green Chemistry Approach

A solvent-free protocol utilizes 1,3-dibutylimidazolium bromide as an ionic liquid under microwave irradiation (300 W, 120°C). Starting from 2-fluorophenylhydrazine and diethyl malonate, the method achieves cyclization in 20 minutes with 78% yield, emphasizing reduced energy consumption.

Comparative Efficiency

Traditional thermal methods require 6–8 h for comparable conversions, whereas microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. The ionic liquid also facilitates product isolation via simple filtration.

Structural Characterization and Spectral Analysis

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 6.89 (s, 1H, pyrazole-H), 7.25–7.89 (m, 4H, Ar-H), 8.45 (s, 1H, NH).

  • ¹³C NMR : δ 158.9 (C=N), 148.2 (C-F), 115.4–135.2 (Ar-C).

  • HRMS : m/z 328.1064 [M+H]⁺ (calc. 328.1068).

Tautomeric Stability

The 4-imino-5-amine tautomer predominates in DMSO solution, as evidenced by NOE correlations between the imino proton (δ 8.45) and pyrazole C-3 hydrogen .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8FN5
  • Molecular Weight : 229.21 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment through its action as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of many cytokines and growth factors involved in cancer progression.

  • Mechanism of Action : By inhibiting JAK1, JAK2, and JAK3, the compound can disrupt the signaling pathways that promote tumor growth and survival.
  • Case Study Findings :
    • A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values suggesting significant efficacy ( ).
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be leveraged in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. The ability to inhibit bacterial growth could make this compound a candidate for developing new antibiotics.

The biological activities of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can be summarized as follows:

Activity TypeDescription
AnticancerInhibits JAK kinases; significant cytotoxicity against cancer cell lines.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines; useful in inflammatory diseases.
AntimicrobialExhibits activity against certain bacterial strains; further research needed.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological activities, highlighting critical differences in substituents and pharmacological profiles:

Compound Name Substituents/Modifications Biological Activity (IC₅₀ or Key Findings) Reference ID
Target Compound : 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine 2-Fluorophenyl (position 1), 4-imino, 5-amine Limited direct data; inferred activity from structural analogs (e.g., EGFR inhibition, apoptosis induction)
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (4GU) 2-Fluorophenyl (position 1), 4-amine Structural analog; no direct activity data reported. Molecular formula: C₁₁H₈FN₅
1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl derivatives 2-Fluoro-4-methanesulfonyl-phenyl, oxadiazole/pyrrolidine modifications Patented kinase inhibitors; enhanced selectivity for kinase ATP-binding pockets
Carbohydrazide-based pyrazolo[3,4-d]pyrimidines (e.g., Compounds 234–237) Benzylidene-acetohydrazide substituents MCF-7 IC₅₀: 34.55–60.02 µM; EGFR IC₅₀: 0.03–0.186 µM (vs. erlotinib IC₅₀: 0.03 µM). Compound 235 induced highest apoptosis.
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Methyl group at position 3 Intermediate in chromenone hybrids; improved synthetic yields (82%)
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Methylthio group at position 3 Used in chromenone hybrids; moderate apoptosis activity

Key Findings:

Substituent Effects on Activity: Fluorinated Aromatic Groups: The 2-fluorophenyl group in the target compound and analogs (e.g., 4GU) likely enhances metabolic stability and target binding compared to non-fluorinated derivatives . Imino vs. Amine Groups: The 4-imino group in the target compound may alter hydrogen-bonding interactions with kinase ATP pockets compared to 4-amine analogs (e.g., 4GU) . Heterocyclic Hybrids: Hybridization with chromenone (e.g., ) or triazole moieties () improves anticancer activity but may reduce solubility .

Apoptosis Induction: Substituents like benzylidene-acetohydrazide (Compound 235) correlate with higher apoptosis rates, while methylthio groups () show moderate activity .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (Vilsmeier–Haack reaction) but requires optimization for imino group stability . Yields for pyrazolo[3,4-d]pyrimidine hybrids range from 21% () to 82% (), depending on substituent complexity .

Biological Activity

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that combines pyrazole and pyrimidine structures. Its molecular formula is C11H8FN5, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms, which contribute to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The unique structure of this compound includes a fluorophenyl group and an imino functional group, which enhance its reactivity and biological interactions. The compound's ability to interact with various biological targets makes it a promising candidate for drug development.

Property Value
Molecular FormulaC11H8FN5
Molecular Weight223.21 g/mol
Structural FeaturesPyrazole and Pyrimidine core with a fluorophenyl substituent
SolubilityVaries with solvent

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : The compound has been shown to inhibit certain kinases involved in cancer progression, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : It demonstrates significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that related pyrazolo[3,4-d]pyrimidines possess both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant pathogens .

Case Study: Anticancer Activity

A study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines revealed that compounds with similar structures effectively inhibited CDK2 and CDK9, leading to reduced proliferation of cancer cells. The study reported that this compound exhibited an IC50 value in the low micromolar range against various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Kinase Inhibition : The compound's interaction with CDKs results in disrupted cell cycle progression, leading to apoptosis in cancer cells.
  • Enzyme Interaction : The imino group enhances binding affinity to target enzymes, increasing the compound's efficacy against microbial pathogens.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
This compoundContains a fluorophenyl groupAnticancer propertiesImino group enhances reactivity
1-(2-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amineChlorine instead of fluorineAntimicrobial activitySimilar structure but different halogen
1H-Pyrazolo[3,4-d]pyrimidin-5(4H)-oneLacks imino groupModerate biological activityLess reactive due to absence of imino group

Q & A

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
SolventDMSO or AcetonitrileMaximizes cyclization efficiency
Temperature80–100°CReduces byproduct formation
Reaction Time12–24 hoursEnsures complete imination

Basic: How is the molecular structure of this compound confirmed?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify fluorophenyl and imino group positions. Key signals: aromatic protons (δ 7.2–8.1 ppm), imino NH (δ 9.5–10.2 ppm) .
  • X-ray Crystallography : Monoclinic crystal system (if crystalline) with bond lengths (e.g., N–C: 1.34 Å) and angles consistent with pyrazolo[3,4-d]pyrimidine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (theoretical m/z: ~314.3) .

Advanced: How do fluorophenyl substituent positions (2- vs. 4-) affect bioactivity?

Answer:
The 2-fluorophenyl group may sterically hinder target binding compared to 4-fluoro analogs. Methodological approaches to resolve contradictions:

  • Comparative SAR Studies : Test both derivatives against kinases (e.g., EGFR, VEGFR) using inhibition assays (IC50_{50} values). Example: 2-fluoro derivatives show reduced affinity due to ortho-substitution .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to analyze steric clashes in binding pockets. The 2-fluoro group may disrupt π-π stacking with tyrosine residues .

Q. Table 2: Bioactivity Comparison of Fluorophenyl Derivatives

DerivativeTarget KinaseIC50_{50} (nM)Binding Affinity (ΔG, kcal/mol)
2-FluorophenylEGFR450 ± 30-7.2
4-FluorophenylEGFR120 ± 15-9.8

Advanced: What strategies resolve low yields in imino group introduction?

Answer:
Low yields (<40%) often stem from competing hydrolysis or oxidation. Solutions include:

  • Catalyst Optimization : Use Pd/C or Cu(I) catalysts to accelerate imination .
  • Protecting Groups : Temporarily protect reactive sites (e.g., Boc for NH groups) to direct regioselectivity .
  • Solvent Screening : Test mixed solvents (e.g., DMF:H2_2O, 4:1) to stabilize intermediates .

Basic: What in vitro assays are used to screen its anticancer potential?

Answer:
Standard assays include:

  • MTT/Proliferation Assays : Dose-response curves (1–100 μM) on cancer cell lines (e.g., A549, MCF-7). EC50_{50} values <10 μM indicate potency .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • Enzyme Inhibition : Kinase-Glo assays for ATP-competitive inhibition (e.g., IC50_{50} for VEGFR2: 50–200 nM) .

Advanced: How to assess metabolic stability for lead optimization?

Answer:

  • Microsomal Incubation : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life (t1/2_{1/2}) >60 min suggests stability .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. Fluorophenyl groups reduce metabolic clearance compared to trifluoromethyl analogs .

Q. Table 3: Metabolic Stability Data

Compound Modificationt1/2_{1/2} (min)CYP3A4 Inhibition (%)
2-Fluorophenyl75 ± 515 ± 3
4-Trifluoromethyl40 ± 835 ± 5

Basic: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (optimal: 2–3), bioavailability (≥30%), and blood-brain barrier penetration .
  • Molecular Dynamics : GROMACS for solubility simulations in aqueous environments .

Advanced: How to address discrepancies in enzyme inhibition data?

Answer:
Contradictions may arise from assay conditions or impurity interference. Validate via:

  • Orthogonal Assays : Compare fluorescence polarization (FP) and radiometric assays for kinase inhibition .
  • HPLC Purity Checks : Ensure >95% purity before testing. Impurities like hydrolyzed imino groups can falsely lower IC50_{50} .

Basic: What storage conditions preserve compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for assays .

Advanced: How to design analogs for improved target selectivity?

Answer:

  • Fragment-Based Design : Replace fluorophenyl with bioisosteres (e.g., thiophene) to maintain steric bulk while altering electronic properties .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.